Lalioside Demonstrates Potent Antileishmanial Activity (IC50 = 5.02 μg/mL) with Clear Differentiation from Inactive Tri-Substituted Analog
In a semi-high-resolution antileishmanial profiling assay against Leishmania tropica, Lalioside (a tetra-substituted acetophenone glucoside) exhibited an IC50 value of 5.02 μg/mL [1]. In direct comparison, the tri-substituted acetophenone glucoside 2,4,6-trihydroxyacetophenone-2-O-β-D-glucopyranoside (compound 1) showed no noteworthy antileishmanial potential under the same conditions [1]. Furthermore, the reference flavonoid luteolin displayed an IC50 of 4.15 μg/mL, while the positive control amphotericin B had an IC50 of 1.17 μg/mL [1].
| Evidence Dimension | In vitro inhibition of Leishmania tropica (IC50) |
|---|---|
| Target Compound Data | 5.02 μg/mL |
| Comparator Or Baseline | Compound 1 (tri-substituted analog): No noteworthy activity; Luteolin: 4.15 μg/mL; Amphotericin B: 1.17 μg/mL |
| Quantified Difference | Lalioside is active; compound 1 is inactive. Lalioside is approximately 1.2-fold less potent than luteolin but 4.3-fold less potent than amphotericin B. |
| Conditions | SemiHR-antileishmanial assay/HPLC-HRMS-SPE-NMR platform; L. tropica promastigotes |
Why This Matters
This data establishes Lalioside as a functionally distinct compound within the acetophenone glucoside class, enabling researchers to select a bioactive tetra-substituted lead over an inactive tri-substituted alternative for antileishmanial drug discovery programs.
- [1] Farooq U, et al. Characterization of antileishmanial compounds from Lawsonia inermis L. leaves using semi-high resolution antileishmanial profiling combined with HPLC-HRMS-SPE-NMR. Front Pharmacol. 2017;8:337. View Source
